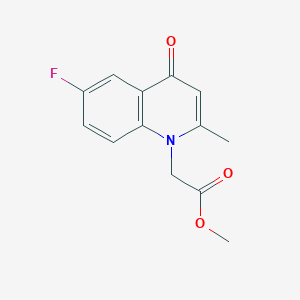

methyl 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetate is a useful research compound. Its molecular formula is C13H12FNO3 and its molecular weight is 249.241. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Fluorophores for Biomedical Analysis

A study by Hirano et al. (2004) introduced 6-methoxy-4-quinolone (6-MOQ) as a novel fluorophore derived from the oxidation of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This compound, closely related to methyl (6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, showcases potential as a fluorescent labeling reagent for biomedical analysis due to its stability and strong fluorescence unaffected by pH changes (Hirano et al., 2004).

Bioactive Compound Synthesis

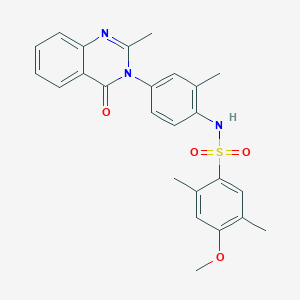

Riadi et al. (2021) described the synthesis and biological evaluation of a new quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines. This derivative, synthesized via the S-arylation method, has been characterized through NMR, Raman, and infrared spectroscopy, highlighting its potential as an effective anti-cancer agent and emphasizing the importance of quinoline derivatives in the development of novel therapeutics (Riadi et al., 2021).

Antibacterial Quinolones

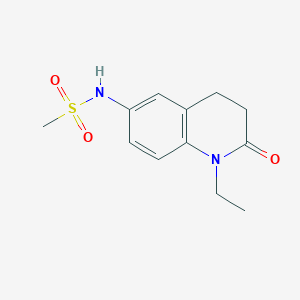

Cooper et al. (1990) synthesized a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including compounds with oxazole substituents, demonstrating significant in vitro antibacterial activity. This research underscores the therapeutic potential of fluoroquinolone derivatives in combating bacterial infections, with modifications at specific positions on the quinoline ring structure enhancing antibacterial efficacy (Cooper et al., 1990).

Mécanisme D'action

Target of Action

It is structurally similar to fluoroquinolones, a class of antibacterials . Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Mode of Action

Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and ultimately leading to bacterial death .

Biochemical Pathways

Fluoroquinolones, due to their inhibition of dna gyrase and topoisomerase iv, disrupt dna replication, transcription, repair, and recombination in bacteria .

Result of Action

Fluoroquinolones, due to their inhibition of dna gyrase and topoisomerase iv, lead to the cessation of dna replication, resulting in bacterial death .

Propriétés

IUPAC Name |

methyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLWNTVALCHHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2752950.png)

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)

![1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2752964.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2752966.png)